molecular formula C7H6BF3O3 B3033220 (4-(Difluoromethoxy)-2-fluorophenyl)boronic acid CAS No. 1004775-34-1

(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid

Cat. No.: B3033220
CAS No.: 1004775-34-1
M. Wt: 205.93 g/mol
InChI Key: PLPKXPNIMSNXAF-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered significant attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and fluorine groups. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Boronic acids, in general, can form a reversible non-ionic bond with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that boronic acids are used in suzuki cross-coupling reactions with aryl and heteroaryl halides . This reaction is a key step in the synthesis of various organic compounds, impacting multiple biochemical pathways.

Result of Action

Boronic acids are known to participate in the formation of various organic compounds through suzuki cross-coupling reactions . These compounds can have a wide range of effects depending on their structure and the biological targets they interact with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)-2-fluorophenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to handle organolithium or organomagnesium reagents, which react with boron-containing compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds

    Chan-Lam Coupling: Aryl amines or aryl ethers

    Oxidation: Phenols

Properties

IUPAC Name

[4-(difluoromethoxy)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-6-3-4(14-7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKXPNIMSNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229211
Record name B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004775-34-1
Record name B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004775-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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